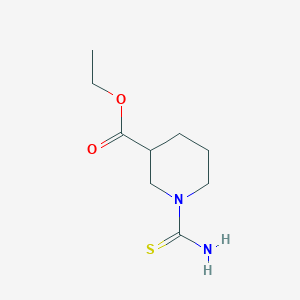
Ethyl 1-carbamothioylpiperidine-3-carboxylate
カタログ番号 B8764658
分子量: 216.30 g/mol
InChIキー: NQXFTVUTQZFHQE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US07820704B2
Procedure details


1-Thiocarbamoyl-piperdine-3-carboxylic acid ethyl ester (400 mg) was prepared following general procedure D using piperdine-3-carboxylic acid ethyl ester (315 mg, 2.0 mmol), and Fmoc-isothiocyanate (562 mg, 2.0 mmol). Purification: (Silica gel, ethyl acetate/hexane 1:1). LCMS m/z 217.0 (M+1)+


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][CH2:9][NH:8][CH2:7]1)=[O:5])[CH3:2].C([N:29]=[C:30]=[S:31])(OCC1C2C(=CC=CC=2)C2C1=CC=CC=2)=O>>[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][CH2:9][N:8]([C:30](=[S:31])[NH2:29])[CH2:7]1)=[O:5])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
315 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C1CNCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
562 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)N=C=S
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C1CN(CCC1)C(N)=S
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 400 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 92.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
